4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups including a bromo group, a dichlorobenzyl group, a thiazol group, and a carboxamide group . These groups are known to impart various chemical properties to the compound.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromo group is often involved in substitution reactions, while the carboxamide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and dichlorobenzyl groups might make it relatively non-polar and insoluble in water .Scientific Research Applications
Anticancer Activity
4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and related thiophene derivatives have been studied for their anticancer properties. Thiophene-2-carboxamide derivatives have shown inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Synthesis Methods
The compound has been synthesized through various methods. One notable approach involves successive direct lithiations and a bromination reaction starting from thiophene, yielding an overall yield of 47% (Bar & Martin, 2021). Another study discusses the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, including a compound structurally similar to the one , using Suzuki cross-coupling reactions (Ahmad et al., 2021).
Nonlinear Optical Properties
Some thiophene derivatives have been evaluated for their nonlinear optical properties through DFT calculations, suggesting potential applications in materials science. These studies include analysis of frontier molecular orbitals and other reactivity parameters (Kanwal et al., 2022).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of thiophene derivatives. For instance, certain synthesized thiophene-based compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria (Narayana et al., 2004).
Photostabilization of Poly(vinyl chloride)
In the field of materials science, thiophene derivatives have been used as photostabilizers for rigid poly(vinyl chloride). This application demonstrates the ability of these compounds to reduce the photodegradation of PVC, with potential implications in the manufacturing and durability of PVC-based materials (Balakit et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-bromo-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2OS2/c16-9-4-13(22-7-9)14(21)20-15-19-6-11(23-15)3-8-1-2-10(17)5-12(8)18/h1-2,4-7H,3H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSVGMBLZAQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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